N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine
Description
N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine is a symmetrically disubstituted triazine derivative featuring two butyl groups attached to the amine nitrogen at position 2 of the triazine ring, with chlorine atoms at positions 4 and 4. This compound belongs to the class of 1,3,5-triazines, which are widely used in agrochemicals, pharmaceuticals, and materials science due to their tunable reactivity and structural versatility . For instance, mono- or di-substituted triazines are typically synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with primary or secondary amines under controlled conditions (e.g., low temperature, base additives) .
Properties
IUPAC Name |
N,N-dibutyl-4,6-dichloro-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Cl2N4/c1-3-5-7-17(8-6-4-2)11-15-9(12)14-10(13)16-11/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGAEEKEEFSIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=NC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571920 | |
| Record name | N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39200-53-8 | |
| Record name | N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dibutyl-4,6-dichloro-1,3,5-triazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.264.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Detailed Preparation Methods
Starting Material: Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)
- Cyanuric chloride is the fundamental building block for synthesizing substituted triazines.
- It undergoes nucleophilic aromatic substitution (SNAr) reactions with amines, alcohols, or thiols, with the reactivity of chlorine atoms decreasing in the order 2 > 4 > 6 positions.
Stepwise Nucleophilic Substitution
First Substitution: Introduction of N,N-Dibutylamino Group
-
- Cyanuric chloride is reacted with dibutylamine in anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
- A base such as N,N-diisopropylethylamine (DIEA) or sodium carbonate is used to neutralize the hydrochloric acid formed.
- The reaction is typically performed at low temperature (0°C to room temperature) to selectively substitute the chlorine at position 2.
- Reaction times range from 30 minutes to several hours depending on conditions.
-
- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor the consumption of cyanuric chloride and formation of the monosubstituted product.
- The reaction is complete when cyanuric chloride is fully consumed, and the monosubstituted intermediate is isolated.
Retention of Chlorines at Positions 4 and 6
The selective substitution at position 2 leaves chlorines at positions 4 and 6 intact, resulting in the title compound N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine.
The reaction product is purified by extraction, washing with water to remove base salts, drying over anhydrous magnesium sulfate, and concentration under reduced pressure.
Alternative Methods and Reaction Enhancements
-
- Common solvents include THF, DCM, or dioxane/water mixtures.
- Sodium carbonate is often used as a base in aqueous-organic biphasic systems to facilitate substitution.
-
- Careful temperature control is critical to avoid multiple substitutions or decomposition.
- The first substitution is favored at low temperatures to maintain selectivity.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Cyanuric chloride + N,N-dibutylamine | 0°C to RT, THF/DCM, base | This compound | Selective substitution at position 2 |
| 2 | Work-up: aqueous wash, drying, concentration | Ambient or mild heating | Pure target compound | Purification by crystallization or chromatography |
Characterization and Confirmation
The structure of the synthesized compound is confirmed by:
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR spectra show characteristic signals for dibutylamino protons and triazine carbons.
- Infrared Spectroscopy (IR): Absorption bands corresponding to triazine ring and amine groups.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight.
- Elemental Analysis: Confirms composition consistent with C, H, N, and Cl content.
These analytical methods ensure the purity and identity of this compound.
Research Data and Yields
| Parameter | Typical Value/Range |
|---|---|
| Reaction Temperature | 0°C to 25°C |
| Reaction Time | 0.5 to 6 hours |
| Solvent | THF, DCM, or dioxane/water |
| Base | DIEA, sodium carbonate |
| Yield | 70% to 90% |
| Purity (HPLC) | >95% |
Summary and Expert Notes
- The preparation of this compound is reliably achieved via selective nucleophilic substitution on cyanuric chloride.
- The key is the controlled reaction of dibutylamine at low temperature to substitute the chlorine at position 2 while retaining chlorines at positions 4 and 6.
- Reaction conditions such as solvent choice, base, temperature, and time are critical for achieving high selectivity and yield.
- Microwave-assisted synthesis offers advantages in speed and purity.
- Characterization by NMR, IR, MS, and elemental analysis is essential to confirm the structure.
- This compound serves as an important intermediate for further functionalization in medicinal and agrochemical chemistry.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where the chlorine atoms are replaced by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form different products depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium carbonate and dibutylamine are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which have applications in different fields .
Scientific Research Applications
N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives.
Biology: The compound has shown antimicrobial activity against various bacterial strains.
Medicine: It is being investigated for its potential use in developing new antimicrobial agents.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine involves its interaction with cellular components. The compound can inhibit the growth of bacteria by interfering with their metabolic processes. It targets specific enzymes and pathways, leading to the disruption of essential cellular functions .
Comparison with Similar Compounds
Data Tables
Table 1. Physical Properties of Selected 4,6-Dichloro-1,3,5-triazin-2-amine Derivatives
Q & A
Q. What are the standard synthetic routes for preparing N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine?
The compound is synthesized via sequential nucleophilic substitution on cyanuric chloride. A typical procedure involves reacting cyanuric chloride with dibutylamine in a dichloromethane solvent at 0°C, followed by controlled warming to room temperature. Hünig’s base (N,N-diisopropylethylamine) is used to neutralize HCl generated during the reaction. Purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) yields the product with >85% efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and amine proton environments (e.g., δ ~4.0–4.3 ppm for butyl N-CH2 groups) .
- HRMS (ESI) : For accurate mass validation (e.g., observed m/z 317.1319 vs. calculated 317.1316 for a triazine derivative) .
- LC-MS : To assess purity and retention time consistency .
Q. How are intermediates and byproducts identified during synthesis?
Silica column chromatography is standard for isolating intermediates. Byproducts, such as mono- or trisubstituted triazines, are identified via TLC monitoring and distinct NMR shifts (e.g., unreacted chlorine atoms result in downfield aromatic carbon signals near 160 ppm in ¹³C NMR) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?
Q. What experimental strategies resolve contradictions in reaction yields during scale-up?
Yield discrepancies often arise from temperature control or solvent polarity. For instance, maintaining 0°C during amine addition minimizes side reactions, while polar aprotic solvents (e.g., DMSO) enhance substitution kinetics. Statistical factorial design (e.g., varying temperature, solvent ratio, and base equivalents) can optimize conditions .
Q. How does substitution pattern modification influence biological activity?
Replacing chlorine with morpholine or aryl groups (e.g., 3,5-difluorophenyl) alters bioactivity. For example, introducing morpholine enhances solubility and targets protease inhibition (e.g., cruzain or rhodesain in parasitic diseases). Structure-activity relationship (SAR) studies via IC50 assays and molecular docking are critical .
Q. What are the challenges in analyzing degradation products under varying pH conditions?
Hydrolysis of chlorine substituents generates 1,3,5-triazine-2,4-diols, detectable via LC-MS/MS. Accelerated stability studies (40°C/75% RH) combined with pH-dependent kinetic profiling (e.g., Arrhenius plots) predict degradation pathways. NMR monitoring of aqueous solutions identifies pH-sensitive intermediates .
Methodological Considerations
Q. Table 1: Key Reaction Variables for Synthesis Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
